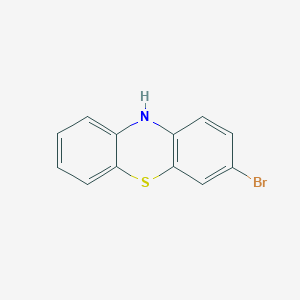

3-溴-10H-吩噻嗪

描述

Synthesis Analysis

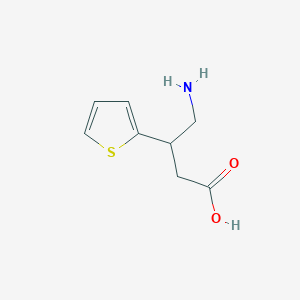

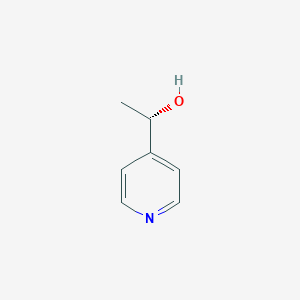

The synthesis of 3-Bromo-10H-phenothiazine derivatives has been explored through various methods. In one study, 3,7-dibromophenothiazine derivatives were synthesized with different substituents such as bromoalkyl, mercaptoalkyl, and alkylthioacetate groups at the N atom at position 10. The Suzuki coupling reaction was employed to further modify these derivatives using bromothiophene derivatives . Another approach involved the Smiles rearrangement of 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfides to produce 3-bromo-1-methyl phenothiazines. This method included the formylation of diphenyl sulfides and condensation reactions with σ-halonitrobenzene in ethanolic acetate solution . Additionally, novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives were synthesized using acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, employing both conventional and microwave-assisted conditions .

Molecular Structure Analysis

The structural investigations of the synthesized phenothiazine derivatives were conducted using various spectroscopic methods. These included NMR, FT-IR, UV–vis, and Mass-spectral studies, which helped in elucidating the molecular structure of the compounds. DFT calculations were also performed to support the findings, indicating a favorable enthalpy profile for the reactions in water solvent. The molecular mechanics and semi-empirical DFT calculations suggested an anancomeric chair conformation of the 1,3-dioxane ring with the phenothiazine substituent in the equatorial position, allowing for free rotation about the single bond linking the two heterocyclic units .

Chemical Reactions Analysis

The chemical reactivity of 3-Bromo-10H-phenothiazine derivatives was further explored by synthesizing electroactive hydrazones. This was achieved by reacting N-alkylated 3-bromo- and 3,7-dibromo-10H-phenothiazines with acrolein diethyl acetal under Pd catalysis, followed by condensation with N-methyl-N-phenylhydrazine and N,N-diphenylhydrazine. The resulting mono- and dihydrazones were found to act as effective hole transporting materials, indicating their potential in electronic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized phenothiazine derivatives were thoroughly investigated. The thermal, optical, electrochemical, and photophysical properties were examined, revealing that the new compounds display daylight fluorescence with large Stokes shifts. This property is particularly significant for applications in optoelectronics and as fluorescent markers. The electroactive hydrazones derived from phenothiazine derivatives also demonstrated promising characteristics as hole transporting materials, which could be beneficial for the development of organic electronic devices .

科学研究应用

化学合成

3-溴-10H-吩噻嗪是化学合成领域中的一种多功能构件 . 它易于化学功能化,这使其成为合成高度共轭供体-受体材料的宝贵组成部分 .

光催化

扩展的吩噻嗪,包括3-溴-10H-吩噻嗪,已被发现是各种合成转化的有效光催化剂 . 例如,它们可以在可见光照射下催化胺的氧化偶联生成亚胺 .

光电子学

由于其富电子性质,3-溴-10H-吩噻嗪及其衍生物已被广泛用作光电子材料分子工程中的供体单元 .

空穴传输材料

3-溴-10H-吩噻嗪衍生物表现出低氧化电位,具有完全可逆的单电子氧化还原过程和良好的空穴迁移率。 这使得它们适合作为钙钛矿太阳能电池的有效空穴传输材料 .

发光体

吩噻嗪,3-溴-10H-吩噻嗪的核心结构,是一种独特的发光体,可以显示传统的荧光、热活化延迟荧光(TADF)和室温磷光(RTP) .

光氧化还原催化剂

吩噻嗪衍生物,包括3-溴-10H-吩噻嗪,已被证明是各种合成转化的有效光氧化还原催化剂,例如自由基脱卤反应、烷基烯烃的亲核烷氧基化反应以及光氧化还原催化的C-N和C-H/C-H交叉偶联反应 .

作用机制

Target of Action

Phenothiazines, the parent compound of 3-bromo-10h-phenothiazine, are known to interact with a variety of targets, including various enzymes and receptors .

Mode of Action

3-Bromo-10h-phenothiazine is a type of extended phenothiazine that has been shown to exhibit intriguing photophysical and redox properties . It can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that 3-Bromo-10h-phenothiazine may interact with its targets through a redox mechanism, possibly involving the transfer of electrons.

Biochemical Pathways

Given its photocatalytic activity, it may be involved in pathways related to oxidative stress and redox reactions .

Result of Action

Its ability to catalyze the oxidative coupling of amines to imines suggests that it may induce changes at the molecular level, potentially affecting cellular functions .

Action Environment

The action of 3-Bromo-10h-phenothiazine is influenced by environmental factors such as light. It has been shown to catalyze reactions under visible-light irradiation, suggesting that light exposure may enhance its activity . Additionally, the compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , indicating that these conditions may be necessary for maintaining its stability and efficacy.

未来方向

属性

IUPAC Name |

3-bromo-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWIAYIESCUSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300599 | |

| Record name | 3-bromo-10h-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3939-23-9 | |

| Record name | 3939-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-10h-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

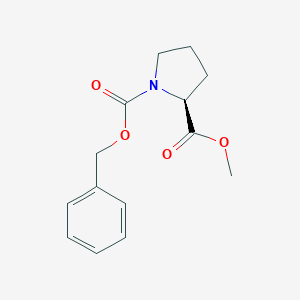

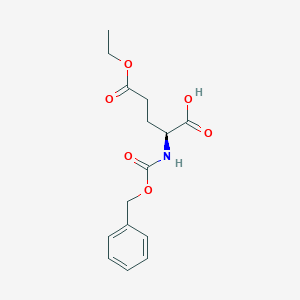

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

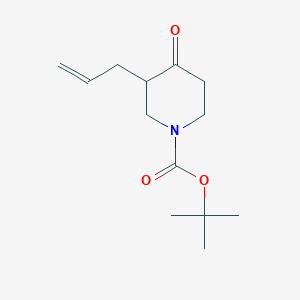

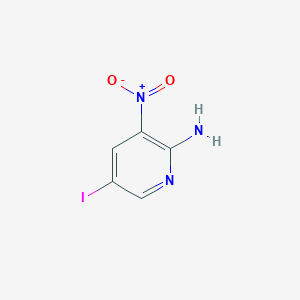

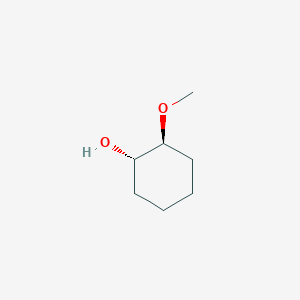

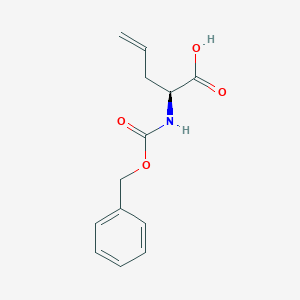

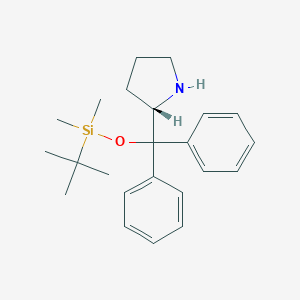

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

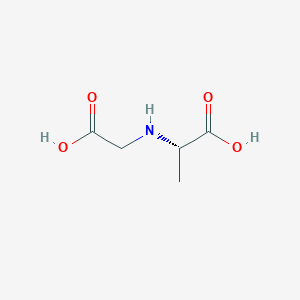

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)